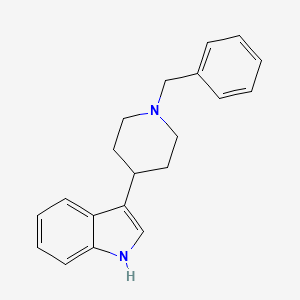
6-Trifluoromethyl-8-quinolinamine
Übersicht
Beschreibung
6-Trifluoromethyl-8-quinolinamine is a synthetic compound. It has the molecular formula C10H7F3N2 and a molecular weight of 212.17 g/mol .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . For instance, one method involves the synthesis of 8-quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with a trifluoromethyl group at the 6-position and an amine group at the 8-position .Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Luminescent Materials and Optical Devices
Rare-earth Quinolinates
Rare-earth quinolinates based on 8-hydroxyquinoline derivatives have been identified as promising materials for near-infrared-luminescent optical devices, such as optical amplifiers and organic light-emitting diodes (OLEDs). These compounds can form tris, tetrakis, and trimeric complexes, with the luminescence intensity of erbium(III) complexes being highest for tetrakis complexes (Van Deun et al., 2004).
Boron Quinolinate Compounds
A study on boron quinolinate compounds with varying degrees of fluorination demonstrated their potential in organic light-emitting device structures. These compounds show red-shifted exciplex emission when interacting with a hole transporting layer, highlighting their utility in enhancing electroluminescence performance (Hellstrom et al., 2008).
Anticancer Activity
Quinoline Derivatives
Quinoline-based compounds exhibit a broad spectrum of biological activities, including effective anticancer activity. Their synthetic versatility allows for the generation of structurally diverse derivatives, showing potential in inhibiting various cancer drug targets (Solomon & Lee, 2011).
Synthesis and Structural Analysis
Triarylamines with Quinoxaline Core
Triarylamines based on the 6H-indolo[2,3-b]quinoxaline core have been synthesized, showing green or yellow emission depending on the amine segment. These compounds exhibit enhanced thermal stability and are investigated for their optical absorption, emission spectra, and electrochemical behavior (Thomas & Tyagi, 2010).
Photophysical Properties
Luminescent Bismuth(III) Complexes
Homoleptic bismuth(III) complexes with functionalized 8-hydroxyquinolate ligands exhibit luminescence properties that have been characterized by various spectroscopic techniques and DFT calculations. These complexes demonstrate a blue shift in fluorescence spectra compared to aluminum(III) hydroxyquinolate compounds (Han et al., 2013).
Regulation of Luminescence
Os(II) and Ru(II) Complexes
A review on luminescent Os(II) and Ru(II) complexes discusses their potential in optoelectronic devices, focusing on the preparation and photophysical properties of these metal complexes. It emphasizes the role of pyridyl azolate chromophores and their contribution to phosphorescence efficiencies and peak wavelengths (Chi & Chou, 2007).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
6-Trifluoromethyl-8-quinolinamine is a synthetic compound that has been found to exhibit potent in vitro antimalarial activity . The primary targets of this compound are the parasites causing malaria, particularly Plasmodium species such as Plasmodium falciparum and Plasmodium vivax . These parasites are responsible for the most prevalent protozoan parasitic diseases worldwide .
Mode of Action
It is known that quinoline-based compounds, like this compound, interfere with heme metabolism . This disruption of heme metabolism is detrimental to the Plasmodium parasites, inhibiting their growth and survival .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the life cycle of the Plasmodium parasites . By interfering with heme metabolism, the compound disrupts the parasites’ ability to proliferate and survive within the host . The downstream effects of this disruption include a reduction in the number of parasites and alleviation of the symptoms of malaria .
Pharmacokinetics
The compound’s potent in vitro antimalarial activity suggests that it may have favorable bioavailability .
Result of Action
The result of the action of this compound is a significant reduction in the number of Plasmodium parasites within the host . This leads to an alleviation of the symptoms of malaria. Importantly, the compound has been found to be effective against both drug-sensitive and drug-resistant strains of Plasmodium .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-4-6-2-1-3-15-9(6)8(14)5-7/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBHAJLHWDFULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


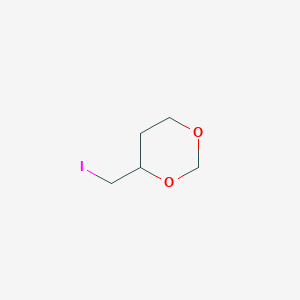
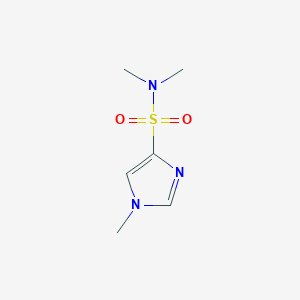
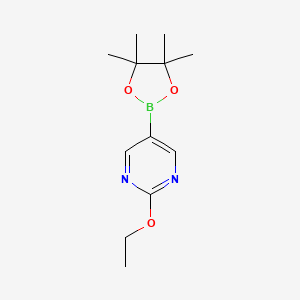
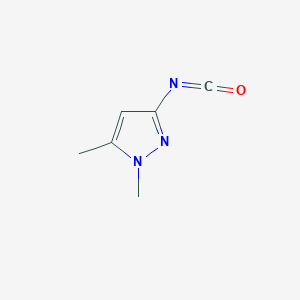
![tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B1532317.png)
![trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine](/img/structure/B1532318.png)

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid](/img/structure/B1532324.png)

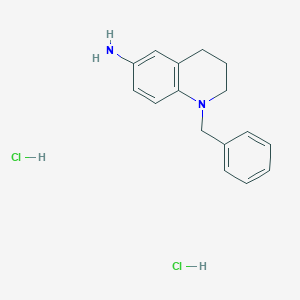
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1532329.png)

![[(6-fluoro-1H-indazol-3-yl)methyl]amine](/img/structure/B1532331.png)
